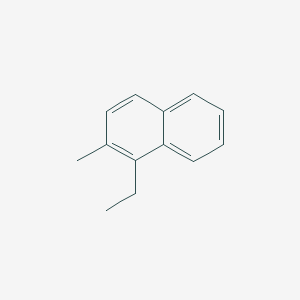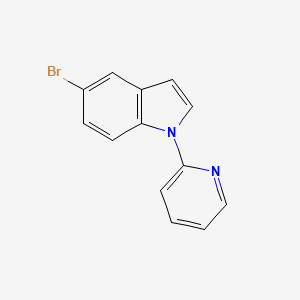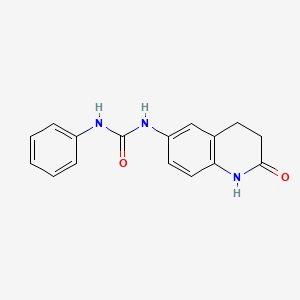
Triethyllead oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyllead oleate is an organolead compound that combines triethyllead with oleic acid Organolead compounds have historically been used in various industrial applications, particularly as additives in gasoline to improve engine performance due to the toxic nature of lead compounds, their use has significantly declined
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyllead oleate can be synthesized through the reaction of triethyllead chloride with sodium oleate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction scheme is as follows:
(C2H5)3PbCl+C17H33COONa→(C2H5)3PbOOCC17H33+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyllead oleate undergoes various chemical reactions, including:
Oxidation: The lead center can be oxidized, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert this compound to lead metal and oleic acid.
Substitution: The lead-oleate bond can be substituted by other nucleophiles, leading to the formation of different organolead compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can participate in substitution reactions.
Major Products
Oxidation: Lead oxides and oleic acid derivatives.
Reduction: Lead metal and oleic acid.
Substitution: Various organolead compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyllead oleate has several applications in scientific research:
Chemistry: Used as a reagent in organometallic chemistry to study lead-carbon bonds and their reactivity.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Research into potential therapeutic applications is limited due to its toxicity, but it is studied for its effects on biological pathways.
Industry: Historically used as an additive in gasoline, though its use has declined due to environmental and health concerns.
Mécanisme D'action
The mechanism of action of triethyllead oleate involves its interaction with cellular components, particularly proteins and enzymes. The lead center can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The oleate component can interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyllead: Another organolead compound historically used as a gasoline additive.
Trimethyllead oleate: Similar structure but with methyl groups instead of ethyl groups.
Lead acetate: A simpler lead compound used in various industrial applications.
Uniqueness
Triethyllead oleate is unique due to its combination of triethyllead and oleic acid, which imparts specific chemical properties and reactivity. Its organolead nature makes it a valuable compound for studying lead chemistry, though its toxicity limits its practical applications.
Propriétés
Numéro CAS |
63916-98-3 |
|---|---|
Formule moléculaire |
C24H48O2Pb |
Poids moléculaire |
576 g/mol |
Nom IUPAC |
triethylplumbyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.3C2H5.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |
Clé InChI |
RHLUABPEPDDYPL-HKIWRJGFSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Pb](CC)(CC)CC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O[Pb](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)



![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)



![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)

